
4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane is a boronate ester characterized by a thiophene ring attached at the 3-position to a pinacol boronate core. This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity under catalytic conditions . It is synthesized via methods such as radical cyclopropanation using α-boryl dibromomethanes and acrylamides, achieving high yields (>90%) and enantiomeric excess (91–92% ee) with chiral ligands like (S,R)-L1 . Its applications span asymmetric synthesis, materials science, and pharmaceutical intermediates.
Biological Activity
4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₂H₁₇BO₂S
- Molecular Weight : 236.14 g/mol
- CAS Number : 736987-75-0
- Structure : The compound features a dioxaborolane ring with a thiophene substituent, contributing to its chemical reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds of this class can act as enzyme inhibitors and may influence signaling pathways related to cell proliferation and apoptosis.
- Enzyme Inhibition : Similar boron-containing compounds have shown efficacy in inhibiting β-lactamases, which are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. This mechanism is crucial in combating antibiotic resistance .
- Anticancer Activity : Preliminary studies suggest that derivatives of dioxaborolanes exhibit selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is often linked to the compounds' ability to disrupt cellular signaling pathways involved in tumor growth .
In Vitro Studies
A significant body of research has focused on the in vitro biological activity of thiophene-based dioxaborolanes:
- Antibacterial Activity : Studies have demonstrated that this compound exhibits antibacterial properties against various Gram-positive and Gram-negative bacteria. The compound's effectiveness is often compared to traditional antibiotics .
- Cytotoxicity Assays : In vitro cytotoxicity assays using cancer cell lines have shown that this compound can inhibit cell viability at micromolar concentrations. Notably, it has been reported to induce apoptosis in specific cancer types without affecting normal cells significantly .
Case Studies
- Study on Antibacterial Efficacy : A study published in ACS Applied Materials & Interfaces evaluated the antibacterial properties of thiophene derivatives against resistant bacterial strains. The results indicated that these compounds could effectively inhibit bacterial growth through enzyme inhibition mechanisms similar to those observed with β-lactamase inhibitors .
- Cancer Cell Line Evaluation : Another investigation assessed the effects of various dioxaborolane derivatives on human cancer cell lines. The findings revealed that certain derivatives exhibited potent growth inhibition and induced apoptosis through mitochondrial pathways .
Data Summary
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₇BO₂S |
Molecular Weight | 236.14 g/mol |
CAS Number | 736987-75-0 |
Antibacterial Activity | Effective against Gram-positive and Gram-negative bacteria |
Cytotoxicity | Induces apoptosis in cancer cells at micromolar concentrations |
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and features a dioxaborolane ring structure that contributes to its reactivity and utility in synthetic chemistry. Its unique thiophene moiety enhances its electronic properties, making it suitable for various applications.
Applications in Organic Synthesis
-
Cross-Coupling Reactions :
- 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters.
- Case Study : A study demonstrated the successful coupling of this compound with various aryl halides to produce complex biaryl compounds with high yields and selectivity .
-
Synthesis of Functionalized Thiophenes :
- The compound serves as a versatile building block for synthesizing functionalized thiophenes that are crucial in the development of organic semiconductors.
- Data Table : Below is a summary of various thiophene derivatives synthesized using this compound.
Thiophene Derivative | Yield (%) | Reaction Conditions |
---|---|---|
4-Methylthiophene | 85 | KOH, Ethanol |
3-Dodecylthiophene | 78 | Pd(PPh₃)₂Cl₂ |
2-(Thienyl)phenol | 90 | NaOH, DMF |
Applications in Materials Science
-
Organic Light Emitting Diodes (OLEDs) :
- The compound's ability to form stable complexes with metals makes it an excellent candidate for use in OLEDs. Its thiophene component contributes to the electronic properties necessary for light emission.
- Case Study : Research indicates that devices incorporating this compound exhibited enhanced luminescent properties compared to traditional materials .
-
Solar Cells :
- In organic photovoltaics (OPVs), this compound has been explored as a donor material due to its favorable energy levels and charge transport properties.
- Data Table : Below is a summary of efficiency metrics for solar cells utilizing this compound.
Device Configuration | Efficiency (%) | Active Layer Thickness (nm) |
---|---|---|
P3HT:PCBM | 6.5 | 100 |
PTB7-Th:PC71BM | 8.0 | 150 |
Q & A
Q. Basic: How can I optimize the synthesis of 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane?
Answer:
The compound is typically synthesized via Suzuki-Miyaura coupling or direct borylation of thiophene derivatives. Key parameters include:
- Catalyst Selection : Pd(PPh₃)₄ or Pd(dba)₂ with ligands like SPhos or XPhos enhances coupling efficiency .
- Solvent System : Use anhydrous THF or dioxane under inert atmosphere (argon/nitrogen) to prevent hydrolysis of the borolane ring .
- Temperature : Reactions often proceed at 80–100°C for 12–24 hours, monitored by TLC (1:9 EtOAc/hexanes, Rf ~0.35) .
- Work-Up : Purify via silica gel chromatography (hexane/EtOAc gradient) or recrystallization from ethanol.
Table 1: Representative Reaction Conditions
Reagent | Catalyst | Solvent | Time (h) | Yield (%) |
---|---|---|---|---|
Thiophene-3-boronic acid | Pd(PPh₃)₄ | THF | 18 | 75–85 |
2-Bromothiophene | Pd(dba)₂/XPhos | Dioxane | 24 | 68–72 |
Q. Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹¹B NMR : A singlet at δ ~30–32 ppm confirms the dioxaborolane ring .
- ¹H/¹³C NMR : Thiophene protons appear as a multiplet at δ 7.2–7.5 ppm; methyl groups on the borolane ring resonate as singlets at δ 1.2–1.4 ppm .
- Mass Spectrometry : ESI-MS (m/z) should match the molecular ion [M+H]⁺ for C₁₀H₁₅BO₂S (calc. 226.08) .
Note : Ensure samples are rigorously dried to avoid moisture-induced degradation during analysis .
Q. Advanced: How does steric hindrance from the tetramethyl groups affect cross-coupling reactivity?
Answer:
The 4,4,5,5-tetramethyl substitution increases steric bulk, which:
- Slows Transmetalation : Requires higher temperatures (≥100°C) for Suzuki-Miyaura reactions .
- Reduces Side Reactions : Suppresses protodeboronation by stabilizing the boronate intermediate .
- Ligand Dependency : Bulky ligands (e.g., XPhos) are essential to facilitate oxidative addition with aryl halides .
Contradiction Alert : Some studies report reduced yields in couplings with electron-deficient aryl halides due to competing hydrolysis; mitigate by using excess base (e.g., K₂CO₃) .
Q. Advanced: What strategies improve stability during storage and handling?
Answer:
- Storage : Keep under argon at –20°C in amber vials to prevent photodegradation and moisture ingress .
- Handling : Pre-dry solvents (e.g., molecular sieves in THF) and use gloveboxes for air-sensitive steps .
- Stabilizers : Add 1–5% triethylamine to solutions to neutralize trace acids that promote borolane ring opening .
Q. Advanced: How can computational methods predict reactivity in catalytic cycles?
Answer:
- DFT Calculations : Model transition states for oxidative addition (e.g., Pd⁰ → Pd²⁺) and identify energy barriers. Software like Gaussian or ORCA is used with B3LYP/6-31G(d) basis sets .
- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate THF/dioxane environments .
- Validation : Compare computed ¹¹B NMR shifts (±2 ppm) with experimental data to verify accuracy .
Q. Advanced: How to resolve contradictions in reported catalytic activities across studies?
Answer:
- Control Experiments : Replicate reactions with standardized conditions (e.g., catalyst loading, solvent purity).
- Characterize Intermediates : Use in-situ IR or NMR to detect transient species (e.g., Pd–borate complexes) .
- Literature Cross-Reference : Compare with structurally similar compounds (e.g., 4,4,5,5-tetramethyl-2-phenyl derivatives) to isolate steric/electronic variables .
Q. Basic: What are common impurities, and how are they removed?
Answer:
- Byproducts : Hydrolyzed boronic acids (detected by ¹¹B NMR at δ ~18 ppm) or unreacted thiophene.
- Purification :
Q. Advanced: What mechanistic insights explain regioselectivity in its reactions?
Answer:
- Thiophene Coordination : The sulfur atom directs electrophilic Pd catalysts to the α-position, favoring coupling at C2/C5 of thiophene .
- Borolane Ring Strain : Distortion in the dioxaborolane ring during transmetalation lowers activation energy for β-hydrogen elimination .
Table 2: Regioselectivity in Model Reactions
Substrate | Product Regiochemistry | Selectivity (%) |
---|---|---|
3-Bromothiophene | C2-coupled | 85 |
2-Iodothiophene | C5-coupled | 78 |
Comparison with Similar Compounds
Comparison with Structural Analogs
Thiophene-Substituted Derivatives
a. 4,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane (Thiophene-2-yl isomer)
- Structure : Thiophene attached at the 2-position.
- Synthesis : Prepared via cross-coupling protocols similar to its 3-thienyl analog .
- Reactivity : Positional isomerism affects electronic properties; the 2-thienyl isomer may exhibit altered regioselectivity in coupling reactions due to differences in electron density distribution.
b. 3-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- Structure : Methyl group at the 3-position of the thiophene ring (CAS: 885692-91-1).
- This compound is priced at $697.17/5 g, reflecting specialized synthesis requirements .
Benzo[b]thiophene Derivatives
4,4,5,5-Tetramethyl-2-(2-methylbenzo[b]thiophen-3-yl)-1,3,2-dioxaborolane
- Structure : Benzo[b]thiophene core with a methyl substituent.
- Synthesis : Achieved via palladium-catalyzed borylation (50% yield) using silver carbonate as an additive .
- Applications : Extended conjugation from the benzothiophene moiety makes it suitable for optoelectronic materials.
Alkenyl and Styryl Derivatives
a. (E)-4,4,5,5-Tetramethyl-2-styryl-1,3,2-dioxaborolane
- Structure : Styryl group attached to the boronate core.
- Synthesis : Synthesized via hydroboration of phenylacetylene with pinacolborane .
- Reactivity : The styryl group enables transmetalation in cross-couplings, useful for synthesizing stilbene derivatives.
b. (E)-4,4,5,5-Tetramethyl-2-(3-methylbuta-1,3-dien-1-yl)-1,3,2-dioxaborolane
- Structure : Conjugated diene substituent.
- NMR Data : Distinct $ ^1H $ (δ 5.2–5.8 ppm) and $ ^{13}C $ (δ 120–130 ppm) shifts confirm conjugation effects .
Aryl and Heteroaryl Derivatives
a. 4,4,5,5-Tetramethyl-2-(3-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane
- Structure : Electron-withdrawing sulfonyl group on the aryl ring.
- Applications : Used in medicinal chemistry as a boron-containing bioactive compound (MDL: MFCD14584690) .
b. 4,4,5,5-Tetramethyl-2-(2,4,5-tribromophenyl)-1,3,2-dioxaborolane
- Structure : Heavy bromine substituents increase molecular weight (440.76 g/mol).
- Use Case: Potential intermediate in flame-retardant materials .
Comparative Data Table
Key Research Findings
- Steric and Electronic Effects : Methyl or bulky substituents (e.g., 3-methylthiophene) reduce reactivity in sterically hindered reactions, while electron-withdrawing groups (e.g., sulfonyl) enhance electrophilicity .
- Synthetic Flexibility : Silver additives improve yields in benzo[b]thiophene derivatives, whereas chiral ligands enable asymmetric synthesis of cyclopropane-containing analogs .
- Catalytic Selectivity : Ligand choice and borane type (e.g., HBpin vs. B$2$pin$2$) critically influence regioselectivity in C–H borylation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Direct Borylation of Thiophene-3-Boronic Acid
- Starting Materials: Thiophene-3-boronic acid and pinacol (2,3-dimethyl-2,3-butanediol).
- Reaction: The boronic acid is reacted with pinacol under dehydrating conditions to form the boronic ester.
- Conditions: Typically carried out in anhydrous organic solvents such as tetrahydrofuran (THF) or dichloromethane under inert atmosphere (nitrogen or argon) to prevent hydrolysis.
- Temperature: Room temperature to mild heating (25–50 °C).
- Purification: Column chromatography or recrystallization to isolate the pure boronic ester.
Transition Metal-Catalyzed Borylation of Thiophene
- Method: Direct C–H borylation of thiophene at the 3-position using bis(pinacolato)diboron (B2pin2) catalyzed by iridium or rhodium complexes.
- Catalysts: Iridium complexes such as [Ir(cod)(OMe)]2 with bipyridine ligands.
- Solvent: Typically performed in solvents like dioxane or toluene.
- Temperature: Elevated temperatures (80–110 °C).
- Advantages: This method allows direct functionalization of thiophene without pre-functionalization.
- Yield: Moderate to high yields reported, depending on catalyst and conditions.
Lithiation Followed by Borylation
- Step 1: Lithiation of thiophene at the 3-position using n-butyllithium (n-BuLi) at low temperature (-78 °C).
- Step 2: Quenching the lithiated intermediate with trialkyl borates or pinacolborane to form the boronic ester.
- Conditions: Strict anhydrous and inert atmosphere conditions.
- Yield: High yields with good regioselectivity.
Industrial and Scale-Up Considerations
Industrial synthesis of 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane follows similar synthetic routes but emphasizes:
- Optimization of reaction parameters for maximum yield and purity.
- Use of continuous flow reactors to improve heat and mass transfer.
- Advanced purification techniques such as recrystallization and preparative chromatography.
- Environmental controls to minimize moisture and oxygen exposure.
Comparative Data Table of Preparation Methods
Preparation Method | Starting Materials | Catalyst/Conditions | Temperature (°C) | Yield (%) | Advantages | Disadvantages |
---|---|---|---|---|---|---|
Direct Borylation of Boronic Acid | Thiophene-3-boronic acid + pinacol | None, inert atmosphere | 25–50 | 70–85 | Simple, mild conditions | Requires pure boronic acid |
Transition Metal-Catalyzed Borylation | Thiophene + B2pin2 | Iridium catalyst, bipyridine ligand | 80–110 | 60–80 | Direct C–H activation, no pre-functionalization | Expensive catalyst, higher temp |
Lithiation Followed by Borylation | Thiophene + n-BuLi + borate | n-BuLi, anhydrous, inert atmosphere | -78 to 25 | 75–90 | High regioselectivity and yield | Requires low temperature, sensitive reagents |
Detailed Research Findings
- Reaction Mechanism: The formation of the boronic ester involves nucleophilic attack of the boron center on the diol hydroxyl groups, forming a stable five-membered dioxaborolane ring. In metal-catalyzed borylation, the catalyst activates the C–H bond of thiophene, facilitating direct borylation at the 3-position.
- Stability: The pinacol boronic ester is more stable than the corresponding boronic acid, making it easier to handle and store.
- Purification: Silica gel chromatography using non-polar solvents such as petroleum ether or hexane is effective for purification.
- Yields: Reported yields vary from 60% to 90% depending on the method and scale.
Example Experimental Procedure (Lithiation-Borylation)
- Setup: Under nitrogen atmosphere, dissolve thiophene in dry THF.
- Lithiation: Cool the solution to -78 °C and add n-butyllithium dropwise.
- Borylation: After 30 minutes, add pinacolborane or trimethyl borate slowly.
- Workup: Warm to room temperature, quench with water, extract with organic solvent.
- Purification: Dry organic layer, concentrate, and purify by column chromatography.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-thiophen-3-yl-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2S/c1-9(2)10(3,4)13-11(12-9)8-5-6-14-7-8/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXQOBAEDQBINI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10375251 | |
Record name | 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214360-70-0 | |
Record name | 4,4,5,5-Tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10375251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5-tetramethyl-2-(thiophen-3-yl)-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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